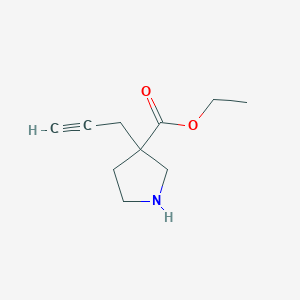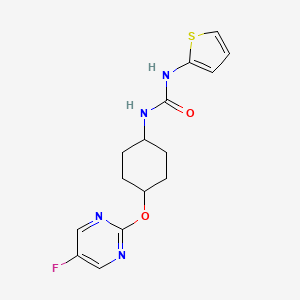
N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a chemical compound that has been of interest to the scientific community due to its potential biological applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Anion Coordination and Molecular Structure
A study by Kalita & Baruah (2010) in "CrystEngComm" explored the spatial orientation of amide derivatives similar to N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide in anion coordination. This work revealed interesting geometrical characteristics, suggesting potential in understanding molecular interactions and structural formation in chemical compounds (Kalita & Baruah, 2010).
Antibacterial Properties
The research on novel oxazolidinone analogs, including similar compounds, demonstrates their potential as antibacterial agents. Zurenko et al. (1996) in "Antimicrobial Agents and Chemotherapy" found that these compounds exhibit significant in vitro antibacterial activities against a range of human pathogens (Zurenko et al., 1996).
Anti-Inflammatory Activity
Sunder & Maleraju (2013) in "Drug Invention Today" synthesized derivatives of a similar compound and tested them for anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects, indicating the potential for pharmaceutical applications in inflammation treatment (Sunder & Maleraju, 2013).
Antimicrobial Agents
Debnath & Ganguly (2015) in "Toxicological & Environmental Chemistry" synthesized and evaluated similar compounds for their antibacterial and antifungal activities. This research indicates the potential utility of these compounds as broad-spectrum antimicrobial agents (Debnath & Ganguly, 2015).
Gel Formation and Crystal Structure
Karmakar et al. (2007) in "CrystEngComm" studied the structural aspects of isoquinoline derivatives similar to the compound . They found that interaction with mineral acids can lead to gel formation and crystalline solids, suggesting potential in material science and chemistry (Karmakar et al., 2007).
Antiplasmodial Properties
Mphahlele et al. (2017) in "Molecules" evaluated similar compounds for in vitro antiplasmodial properties. Their research indicates a potential for developing new treatments for malaria (Mphahlele et al., 2017).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-12-5-7-13(8-6-12)18-15(21)10-20-16(22)9-11-3-1-2-4-14(11)19-20/h5-9H,1-4,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFZRGSHIWHOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/no-structure.png)
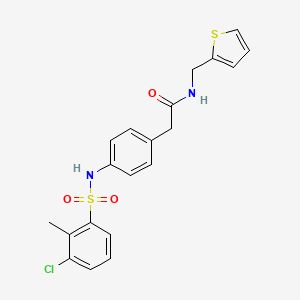
![2-(4-chloro-2-methylphenoxy)-N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]acetamide](/img/structure/B2974559.png)
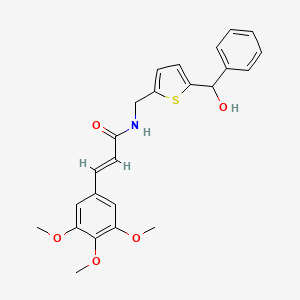

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2974564.png)
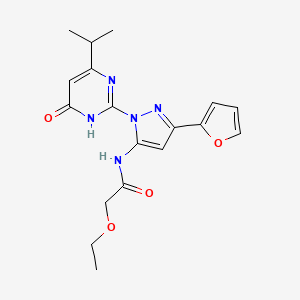
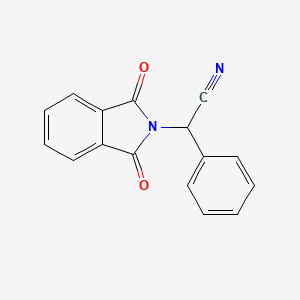
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2974568.png)
![N-(5-(2-(o-tolyloxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974571.png)
![2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2974573.png)
